molecular formula C16H21Cl2N3O2 B091647 Bendamustine CAS No. 16506-27-7

Bendamustine

Cat. No. B091647
CAS RN: 16506-27-7
M. Wt: 358.3 g/mol
InChI Key: YTKUWDBFDASYHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bendamustine: Description and Analysis

Bendamustine is a water-soluble, bifunctional chemotherapeutic agent with potential antimetabolite properties, designed in 1963 and re-discovered in the 1990s. It has been used in the treatment of lymphoproliferative disorders and has been designated as an orphan drug in the United States, which confers prolonged market exclusivity . It comprises structural features of both an alkylating drug and a purine nucleoside analog, approved by the US FDA for the treatment of chronic lymphocytic leukemia (CLL) and indolent B-cell non-Hodgkin's lymphoma (NHL) . Bendamustine has shown clinical activity in patients with disease refractory to conventional alkylator chemotherapy and has distinctive preclinical activity in cell lines resistant to other alkylators .

Synthesis Analysis

The synthesis of bendamustine was aimed at creating an antineoplastic agent with low toxicity, possessing both alkylating and antimetabolic properties. It was first synthesized in 1963 and has a unique structure that includes an alkylating group, a benzimidazole ring, which may act as a purine analog, and a butyric acid side-chain .

Molecular Structure Analysis

Bendamustine's molecular structure is unique, consisting of a 2-chloroethylamine alkylating group, a butyric acid side chain, and a benzimidazole ring. This structure is thought to contribute to its distinct mechanism of action and clinical efficacy profile, differentiating it from other alkylating agents .

Chemical Reactions Analysis

Bendamustine undergoes extensive first-pass metabolism, with unmetabolized bendamustine accounting for about 45% of the total drug recovered in urine. The main transformation product is a cytotoxic hydroxy metabolite (beta-hydroxybendamustine). At high concentrations, bendamustine acts primarily as an alkylating agent .

Physical and Chemical Properties Analysis

As an alkylating agent, bendamustine is indicated for the treatment of indolent NHL and mantle cell lymphoma (MCL). It has limited cross-resistance to other alkylating agents and appears to exert its antineoplastic effects via a different mechanism than other alkylating agents. Bendamustine monotherapy has been effective in treatment-refractory indolent NHL or MCL, and bendamustine-based combination treatment has been at least as effective as cyclophosphamide-based treatment .

Relevant Case Studies

Bendamustine has been evaluated in various clinical settings. It induced remission in 77% of patients with rituximab-refractory indolent NHL, and myelosuppression was the most common toxicity . In combination with rituximab, bendamustine induced remission in 90% of patients with a median progression-free survival of 23-24 months . It has also been effective against aggressive lymphoma, even in cases of refractory disease . In a phase II multicenter study, bendamustine produced durable objective responses with acceptable toxicity in heavily pretreated patients with rituximab-refractory, indolent NHL . Bendamustine plus rituximab has been suggested as a new standard first-line treatment option for patients with follicular lymphoma (FL), MCL, and indolent lymphomas .

Scientific Research Applications

Unique Mechanistic Features

  • Distinct Cytotoxicity Pattern: Bendamustine displays a unique pattern of cytotoxicity, different from other DNA-alkylating agents. It activates DNA-damage stress response and apoptosis, inhibits mitotic checkpoints, and induces mitotic catastrophe. Unlike other alkylators, it activates a base excision DNA repair pathway rather than an alkyltransferase DNA repair mechanism (Leoni et al., 2008).

Efficacy in Various Cancer Types

  • Leukemia and Breast Cancer: Bendamustine has demonstrated cytotoxic and apoptotic activity in leukemia and breast cancer cell lines. It is notably active against leukemic cells of lymphoid origin and induces apoptosis in specific cell lines, while showing resistance in myeloid and breast carcinoma cell lines (Konstantinov et al., 2002).
  • Refractory Indolent and Transformed Non-Hodgkin's Lymphoma: Bendamustine is effective in patients with B-cell non-Hodgkin's lymphoma (NHL) refractory to rituximab, showing durable objective responses with acceptable toxicity (Friedberg et al., 2008).

Combination Therapies and Immunomodulatory Effects

  • Metabolism and Combination Therapies: Bendamustine undergoes extensive metabolism, and its combination with other drugs is being explored. Mechanism-based strategies are suggested for its use in combination regimens (Gandhi, 2002).
  • Immunomodulatory Effects: Bendamustine has shown immunomodulatory effects in the context of allogeneic hematopoietic cell transplantation (HCT), reducing side effects like graft-versus-host disease while enhancing anti-cancer effects (Stokes et al., 2021).

Novel Formulations and Delivery Methods

  • Nano-architectural PEGylated Approach: A study explored the use of a co-polymeric PEG-PLGA nanoparticulate approach for bendamustine, aiming to improve its stability and efficacy against various cancers, including non-Hodgkin lymphoma and Chronic Lymphocytic Leukemia (Khan et al., 2016).

Clinical Trials and Dosage Optimization

  • Phase I/II Clinical Trials: Various clinical trials have been conducted to determine the optimal dosing and toxicity profile of bendamustine in different cancer types, including CLL and NHL (Schrijvers & Vermorken, 2002).

Safety And Hazards

Bendamustine should be handled with care to avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

The future of Bendamustine lies in combination therapies, either as a lead-in before the classical cytotoxic agents, or as an added modality with bcl-2 inhibitor, monoclonal antibodies, bi-clonal antibodies, or immunotoxins . One in 5 patients with follicular lymphoma will experience early disease recurrence and increased risk of death .

properties

IUPAC Name

4-[5-[bis(2-chloroethyl)amino]-1-methylbenzimidazol-2-yl]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21Cl2N3O2/c1-20-14-6-5-12(21(9-7-17)10-8-18)11-13(14)19-15(20)3-2-4-16(22)23/h5-6,11H,2-4,7-10H2,1H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTKUWDBFDASYHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)N(CCCl)CCCl)N=C1CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

3543-75-7 (hydrochloride)
Record name Bendamustine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016506277
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID2046888
Record name Bendamustine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2046888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Bendamustine is a bifunctional mechlorethamine derivative capable of forming electrophilic alkyl groups that covalently bond to other molecules. Through this function as an alkylating agent, bendamustine causes intra- and inter-strand crosslinks between DNA bases resulting in cell death. It is active against both active and quiescent cells, although the exact mechanism of action is unknown., Multiple myeloma is a fatal hematological disease caused by malignant transformation of plasma cells. Bendamustine has been proven to be a potent alternative to melphalan in phase 3 studies, yet its molecular mode of action is still poorly understood. The four-myeloma cell lines NCI-H929, OPM-2, RPMI-8226, and U266 were cultured in vitro. Apoptosis was measured by flow cytometry after annexin V FITC and propidium iodide staining. Cell cycle distribution of cells was determined by DNA staining with propidium iodide. Intracellular levels of (phosphorylated) proteins were determined by western blot. /It was shown/ that bendamustine induces apoptosis with an IC50 of 35-65 mug/ml and with cleavage of caspase 3. Incubation with 10-30 mug/ml results in G2 cell cycle arrest in all four-cell lines. The primary DNA-damage signaling kinases ATM and Chk2, but not ATR and Chk1, are activated. The Chk2 substrate Cdc25A phosphatase is degraded and Cdc2 is inhibited by inhibitory phosphorylation of Tyr15 accompanied by increased cyclin B levels. Additionally, p53 activation occurs as phosphorylation of Ser15, the phosphorylation site for ATM. p53 promotes Cdc2 inhibition by upregulation of p21. Targeting of p38 MAPK by the selective inhibitor SB202190 significantly increases bendamustine induced apoptosis. Additionally, SB202190 completely abrogates G2 cell cycle arrest. Bendamustine induces ATM-Chk2-Cdc2-mediated G2 arrest and p53 mediated apoptosis. Inhibition of p38 MAPK augments apoptosis and abrogates G2 arrest and can be considered as a new therapeutic strategy in combination with bendamustine., Microarray-based gene expression profiling, real-time PCR, immunoblot, cell cycle, and functional DNA damage repair analyses were used to characterize response to bendamustine and compare it with chlorambucil and phosphoramide mustard. Bendamustine displays a distinct pattern of activity unrelated to other DNA-alkylating agents. Its mechanisms of action include activation of DNA-damage stress response and apoptosis, inhibition of mitotic checkpoints, and induction of mitotic catastrophe. In addition, unlike other alkylators, bendamustine activates a base excision DNA repair pathway rather than an alkyltransferase DNA repair mechanism. These results suggest that bendamustine possesses mechanistic features that differentiate it from other alkylating agents and may contribute to its distinct clinical efficacy profile., Bendamustine is a bifunctional mechlorethamine derivative containing a purine-like benzimidazole ring. Mechlorethamine and its derivatives form electrophilic alkyl groups. These groups form covalent bonds with electron-rich nucleophilic moieties, resulting in interstrand DNA crosslinks. The bifunctional covalent linkage can lead to cell death via several pathways. Bendamustine is active against both quiescent and dividing cells. The exact mechanism of action of bendamustine remains unknown.
Record name Bendamustine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06769
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Bendamustine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7763
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Bendamustine

CAS RN

16506-27-7
Record name Bendamustine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16506-27-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bendamustine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016506277
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bendamustine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06769
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Bendamustine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2046888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 16506-27-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BENDAMUSTINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9266D9P3PQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Bendamustine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7763
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bendamustine
Reactant of Route 2
Bendamustine
Reactant of Route 3
Bendamustine
Reactant of Route 4
Bendamustine
Reactant of Route 5
Bendamustine
Reactant of Route 6
Reactant of Route 6
Bendamustine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.